Taiwaniaquinol A
Description
Core Tricyclic Skeleton and Functional Group Analysis
The fundamental architecture of taiwaniaquinol A is built upon an extraordinary 6-5-6 fused tricyclic carbon skeleton that represents a significant departure from typical abietane diterpenes. This structural framework, designated as the 5(6→7)abeoabietane type, features a rearranged carbon skeleton where the conventional abietane structure has undergone a formal migration to create the characteristic central five-membered ring. The molecular formula C21H28O4 indicates the presence of twenty-one carbon atoms, twenty-eight hydrogen atoms, and four oxygen atoms, with the compound exhibiting eight degrees of unsaturation that accommodate the tricyclic system and various functional groups.
The functional group analysis reveals a complex arrangement of oxygen-containing substituents that contribute to the molecule's unique reactivity profile. The compound contains a phenolic hydroxyl group, a methoxy group, and an aldehyde functionality, with additional hydroxyl substitution patterns that vary among different taiwaniaquinoid family members. The presence of these diverse functional groups creates multiple sites for potential chemical modification and contributes to the compound's biological activity profile. Spectroscopic evidence indicates that the aldehyde group plays a particularly important role in the cytotoxic properties exhibited by this compound and related compounds.
The tricyclic core system exhibits remarkable stability despite its rearranged nature, with computational studies suggesting that this framework represents an energetically favorable arrangement. The central five-membered ring adopts a specific conformation that minimizes steric interactions while maintaining optimal orbital overlap for electronic delocalization. This structural optimization contributes to the compound's resistance to thermal degradation and its compatibility with various synthetic transformations. The quaternary carbon centers within the framework provide additional rigidity and contribute to the molecule's distinctive three-dimensional architecture.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(6R,6aS,10aS)-5-hydroxy-7,7,10a-trimethyl-4-propan-2-yl-6a,8,9,10-tetrahydro-6H-indeno[2,1-g][1,3]benzodioxole-6-carbaldehyde |
InChI |
InChI=1S/C21H28O4/c1-11(2)13-16(23)14-12(9-22)19-20(3,4)7-6-8-21(19,5)15(14)18-17(13)24-10-25-18/h9,11-12,19,23H,6-8,10H2,1-5H3/t12-,19-,21+/m0/s1 |
InChI Key |
WZYATGGRHPWBCT-VTOVKPRRSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C3=C1OCO3)[C@]4(CCCC([C@@H]4[C@H]2C=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C3=C1OCO3)C4(CCCC(C4C2C=O)(C)C)C)O |
Synonyms |
taiwaniaquinol A |
Origin of Product |
United States |
Preparation Methods
Photochemical Synthesis via Remote C–H Functionalization
The first enantioselective synthesis of (+)-taiwaniaquinol A was achieved through a sunlight-induced remote C–H functionalization of (−)-taiwaniaquinone F . This method capitalizes on the inherent reactivity of the quinone moiety under photochemical conditions. The process begins with the preparation of (−)-taiwaniaquinone F, which is synthesized from sugiol—a naturally occurring abietane-type diterpene—via a Wolff rearrangement-mediated ring contraction and subsequent oxidation .
When (−)-taiwaniaquinone F is exposed to sunlight for a short duration (typically 10–15 minutes in dichloromethane), a non-enzymatic C–H hydroxylation occurs at the C-11 position, yielding (+)-taiwaniaquinol A . This transformation is hypothesized to proceed through a radical mechanism initiated by ultraviolet light, where the quinone acts as a photosensitizer. The reaction’s efficiency depends on the purity of the starting material and the intensity of light exposure, with overexposure leading to decomposition products .
Key Advantages :
-
Avoids protecting-group manipulations.
-
Leverages natural product precursors for streamlined synthesis.
-
High stereochemical fidelity due to substrate-controlled reactivity .
Biogenetically Inspired Total Synthesis
A biogenetically inspired route to this compound proposes that methylenedioxy-bridged natural products arise from oxidative coupling of catechol intermediates. This hypothesis was validated through a protecting-group-free synthesis starting from sugiol . The sequence involves:
-
Wolff Rearrangement : Treatment of sugiol with diazomethane induces a ring contraction, forming a key tricyclic intermediate with a trans-decalin framework .
-
Aromatic Oxidation : The intermediate undergoes oxidation with ceric ammonium nitrate (CAN) to install the quinone functionality, yielding (−)-taiwaniaquinone F .
-
Photochemical Functionalization : As described in Section 1, sunlight exposure completes the synthesis of (+)-taiwaniaquinol A .
This route mirrors proposed biosynthetic pathways and achieves an overall yield of 28% over four steps from sugiol . The absence of protecting groups enhances step economy and scalability.
Catalytic Asymmetric Strategies
While no direct catalytic asymmetric synthesis of this compound has been reported, methodologies developed for related taiwaniaquinoids offer insights. For instance, iridium-catalyzed C–H borylation and palladium-catalyzed asymmetric α-arylation have been employed to construct the benzylic quaternary stereocenter in (−)-taiwaniaquinol B . Adapting these methods could involve:
-
Iridium-Catalyzed Borylation : Selective functionalization of a methyl-substituted aromatic ring to generate a boronate intermediate.
-
Palladium-Catalyzed α-Arylation : Coupling the boronate with a ketone to establish the quaternary carbon .
-
Lewis Acid-Promoted Cyclization : A Bi(OTf)₃-catalyzed cationic cyclization to assemble the tricyclic core .
This approach remains theoretical for this compound but is supported by its success in synthesizing structurally analogous compounds .
Comparative Analysis of Methods
Q & A
Q. What key structural features of Taiwaniaquinol A complicate its synthesis?
this compound belongs to the 6-nor-5(6→7)abeoabietane diterpenoid family, characterized by a fused 6-5-6 tricyclic carbon skeleton. Its synthesis is particularly challenging due to the trans-configuration of the 5-6 ring junction , which introduces steric strain and thermodynamic instability compared to the cis-configuration in Taiwaniaquinol B . The stereoelectronic demands of constructing this framework require precise control over regioselectivity and stereochemistry during bond formation.
Methodological Insight:
Q. What synthetic strategies are effective for assembling the tricyclic core of this compound?
The tricyclic core is commonly constructed via domino reactions , such as intramolecular Friedel-Crafts acylation followed by carbonyl α-alkylation. This approach, validated for Taiwaniaquinol B, allows simultaneous formation of multiple carbon-carbon bonds in a single step, reducing synthetic complexity .
Example Protocol:
- Step 1 : Prepare a Meldrum’s acid-derived precursor to enable tandem acylation/alkylation.
- Step 2 : Employ Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) to promote the domino reaction.
- Step 3 : Optimize solvent polarity and temperature to favor the trans-5-6 ring system .
Advanced Research Questions
Q. How can divergent synthesis methodologies be adapted for this compound and its analogs?
Divergent synthesis leverages shared intermediates to access multiple natural products. For this compound, this could involve late-stage functionalization of a common tricyclic intermediate. Li et al. demonstrated this approach for Taiwaniaquinols B and D by modifying oxidation states and side-chain substituents .
Key Considerations:
Q. What catalytic systems address stereochemical challenges in this compound synthesis?
Asymmetric catalysis is critical for installing stereocenters. For Taiwaniaquinol B, iridium-catalyzed borylation and palladium-catalyzed α-arylation achieved enantioselective synthesis of the cis-5-6 ring system . Adapting these methods for this compound requires:
- Ligand design : Chiral phosphine ligands (e.g., SKP ligands) to control facial selectivity in cyclization .
- Substrate engineering : Introduce directing groups (e.g., boronate esters) to guide C–H activation in transannular reactions .
Data-Driven Optimization:
Q. How do computational and experimental data resolve contradictions in proposed biosynthetic pathways?
Discrepancies between hypothesized and observed intermediates can arise due to competing reaction pathways. For example, Friedel-Crafts acylation may proceed via carbocationic or concerted mechanisms depending on substituent effects.
Resolution Strategy:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
